molecular formula C10H16FIN2O B2475260 1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856088-58-8

1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2475260
CAS No.: 1856088-58-8
M. Wt: 326.154
InChI Key: PWJCZOWQXUZARO-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, an iodine atom, and an isobutoxymethyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FIN2O/c1-8(2)6-15-7-10-9(12)5-13-14(10)4-3-11/h5,8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJCZOWQXUZARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl, iodine, and isobutoxymethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced through alkylation reactions using isobutyl halides or isobutyl alcohol in the presence of a base.

Industrial Production Methods

Industrial production of 1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Coupling Reactions: Palladium catalysts, bases, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, while the iodine atom can participate in halogen bonding interactions. The isobutoxymethyl group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-3-iodo-5-(isobutoxymethyl)-1H-pyrazole
  • 1-(2-fluoroethyl)-4-bromo-5-(isobutoxymethyl)-1H-pyrazole
  • 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole

Uniqueness

1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the fluoroethyl group may enhance its metabolic stability, while the iodine atom can facilitate specific interactions with biological targets.

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